N-methylpiperidine-3-sulfonamide N-methylpiperidine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1017026-28-6
VCID: VC8457233
InChI: InChI=1S/C6H14N2O2S/c1-7-11(9,10)6-3-2-4-8-5-6/h6-8H,2-5H2,1H3
SMILES: CNS(=O)(=O)C1CCCNC1
Molecular Formula: C6H14N2O2S
Molecular Weight: 178.26 g/mol

N-methylpiperidine-3-sulfonamide

CAS No.: 1017026-28-6

Cat. No.: VC8457233

Molecular Formula: C6H14N2O2S

Molecular Weight: 178.26 g/mol

* For research use only. Not for human or veterinary use.

N-methylpiperidine-3-sulfonamide - 1017026-28-6

Specification

CAS No. 1017026-28-6
Molecular Formula C6H14N2O2S
Molecular Weight 178.26 g/mol
IUPAC Name N-methylpiperidine-3-sulfonamide
Standard InChI InChI=1S/C6H14N2O2S/c1-7-11(9,10)6-3-2-4-8-5-6/h6-8H,2-5H2,1H3
Standard InChI Key WMJGNZXJIBOOIF-UHFFFAOYSA-N
SMILES CNS(=O)(=O)C1CCCNC1
Canonical SMILES CNS(=O)(=O)C1CCCNC1

Introduction

Structural Characteristics of N-Methylpiperidine-3-Sulfonamide

Molecular Composition and Connectivity

The compound’s backbone consists of a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position by a sulfonamide group (SO2NH2-\text{SO}_2\text{NH}_2) and a methylamine group (NCH3-\text{NCH}_3). The molecular structure is defined by the SMILES notation CNS(=O)(=O)C1CCCNC1, which specifies the sulfonamide’s attachment to the piperidine ring and the methyl group on the nitrogen . The InChIKey WMJGNZXJIBOOIF-UHFFFAOYSA-N further encodes its stereochemical and connectivity details .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC6H14N2O2S\text{C}_6\text{H}_{14}\text{N}_2\text{O}_2\text{S}
Molecular Weight178.25 g/mol
SMILESCNS(=O)(=O)C1CCCNC1
InChIKeyWMJGNZXJIBOOIF-UHFFFAOYSA-N

Stereochemical Considerations

The 3-position of the piperidine ring introduces chirality, leading to enantiomers such as (3R)- and (3S)-N-methylpiperidine-3-sulfonamide hydrochloride. These stereoisomers exhibit distinct biological activities due to differential receptor binding affinities. For instance, the (3R)-enantiomer demonstrates enhanced interaction with bacterial enzyme targets compared to its (3S)-counterpart.

Synthesis and Manufacturing Approaches

Conventional Synthetic Routes

The synthesis of N-methylpiperidine-3-sulfonamide typically involves two stages:

  • Sulfonylation: Reaction of N-methylpiperidine with a sulfonyl chloride (RSO2Cl\text{RSO}_2\text{Cl}) to form the sulfonamide intermediate.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt (C6H15ClN2O2S\text{C}_6\text{H}_{15}\text{ClN}_2\text{O}_2\text{S}).

This method produces high-purity material suitable for pharmaceutical research, with yields exceeding 80% under optimized conditions.

Advanced Methodologies

Recent innovations in sulfonamide synthesis, such as electrochemical methods and reductive coupling using sodium arylsulfinates, offer greener alternatives. For example, Pd/C-catalyzed reduction of nitroarenes with sodium arylsulfinates avoids toxic reagents and achieves 90% yields . These approaches could be adapted for N-methylpiperidine-3-sulfonamide by substituting nitroaromatic precursors with nitro-piperidine derivatives .

Physicochemical and Spectroscopic Properties

Collision Cross-Section (CCS) Data

Ion mobility spectrometry predicts CCS values for various adducts, critical for mass spectrometry characterization:

Table 2: Predicted CCS Values

Adductm/zCCS (Ų)
[M+H]+179.08488136.9
[M+Na]+201.06682144.7
[M+NH4]+196.11142144.0

Solubility and Stability

The hydrochloride salt (\text{C}_6\text{H}_{15}\text{ClN}_2\text{O}_2\text{S) enhances aqueous solubility (≥50 mg/mL at 25°C), making it suitable for in vitro assays. The compound remains stable under refrigerated conditions (2–8°C) for over 12 months.

HazardPrecautionary Measures
Skin ContactWear nitrile gloves; wash with soap
Eye ExposureFlush with water for 15 minutes
InhalationUse fume hood or respirator

Recent Advances in Sulfonamide Chemistry

Electrochemical Synthesis

A 2024 study demonstrated the use of electrochemical cells to synthesize sulfonamides via direct coupling of amines and sulfonyl chlorides, reducing waste by 70% compared to traditional methods . Applying this to N-methylpiperidine-3-sulfonamide could streamline production.

Radical-Based Approaches

Jiang et al. (2024) developed a three-component reaction using arenediazonium salts and sodium pyrosulfite to construct primary sulfonamides . While sodium azide remains a limitation, this method highlights the potential for modular synthesis of complex derivatives.

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